molecular formula C15H20BrNO2 B15356759 Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate

Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate

Cat. No.: B15356759
M. Wt: 326.23 g/mol
InChI Key: ILKCZFITHVVGBM-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is a piperidine derivative featuring a brominated aromatic substituent at the 4-position of the benzyl group attached to the piperidine ring. This compound is structurally characterized by the ester functional group at the 3-position of the piperidine ring and a 4-bromobenzyl substituent, which confers unique electronic and steric properties. Such derivatives are often synthesized via nucleophilic substitution or condensation reactions involving piperidine-3-carboxylate precursors and halogenated aromatic reagents .

Properties

Molecular Formula

C15H20BrNO2

Molecular Weight

326.23 g/mol

IUPAC Name

ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate

InChI

InChI=1S/C15H20BrNO2/c1-2-19-14(18)15(8-3-9-17-11-15)10-12-4-6-13(16)7-5-12/h4-7,17H,2-3,8-11H2,1H3

InChI Key

ILKCZFITHVVGBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate typically involves the following steps:

  • Bromination: The starting material, 4-bromophenylmethanol, undergoes bromination to introduce the bromo group at the para position of the benzene ring.

  • Piperidine Formation: The brominated compound is then reacted with piperidine-3-carboxylic acid ethyl ester under controlled conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The bromine atom on the aromatic ring undergoes palladium-catalyzed cross-coupling reactions, enabling diversification of the aryl group.

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid, THF/water (3:1), 80°C, 12 hAryl-substituted derivative65–78%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine, Cs₂CO₃, dioxane, 100°C, 24 hAryl amine derivative55–70%

Mechanistic Insight : The bromine acts as a leaving group, with palladium facilitating oxidative addition. For Suzuki coupling, transmetallation with boronic acids occurs, followed by reductive elimination to form a new C–C bond .

Ester Functional Group Transformations

The ethyl ester undergoes typical carboxylate reactivity, including hydrolysis and nucleophilic substitution.

Hydrolysis to Carboxylic Acid

ConditionsProductNotesReference
1M NaOH, EtOH/H₂O (1:1), reflux, 6 h3-[(4-Bromophenyl)methyl]piperidine-3-carboxylic acidAcidic workup required
LiOH·H₂O, THF/MeOH/H₂O (2:2:1), rt, 12 hSame as aboveHigher selectivity under mild conditions

Amide Formation

ReagentConditionsProductYieldReference
NH₃ (g), MeOH, 0°C → rt, 24 h3-[(4-Bromophenyl)methyl]piperidine-3-carboxamideRequires anhydrous conditions
R-NH₂ (primary amine), EDC/HOBt, DMF, rt, 18 hN-substituted carboxamide derivatives70–85% yields for aliphatic amines

Key Observation : Steric hindrance from the piperidine ring slows amidation kinetics compared to linear esters .

Piperidine Ring Modifications

The tertiary amine participates in alkylation and acylation reactions, though steric effects limit reactivity.

ReactionReagentProductYieldReference
N-AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hQuaternary ammonium salt40%
N-AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → rt, 4 hN-Acetylated derivative62%

Limitation : Low yields in N-alkylation arise from the bulky 3-substituents hindering nucleophilic attack.

Multi-Step Reaction Pathways

The compound serves as a precursor in complex syntheses:

Heterocycle Formation

Reaction with hydrazine hydrate (EtOH, reflux, 12 h) yields pyrazolidine derivatives via ester-to-hydrazide conversion followed by cyclization .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and bromobenzene (TGA-DSC data) .

  • Light Sensitivity : Bromophenyl group undergoes homolytic cleavage under UV light (λ = 254 nm), forming aryl radicals that dimerize.

Scientific Research Applications

Chemistry: Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its bromo group makes it a versatile building block for further chemical modifications.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development.

Industry: The compound is used in the manufacturing of agrochemicals and dyes due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group enhances its binding affinity to receptors and enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Substituent Impact :

  • Electron-withdrawing groups (Br, Cl, F) : Increase reactivity in aromatic substitution and cross-coupling reactions. Bromine’s larger atomic radius compared to chlorine or fluorine may enhance steric hindrance, affecting binding affinity in biological targets .

Crystallographic and Conformational Analysis

  • Piperidine ring puckering : The conformation of the piperidine ring (e.g., chair vs. boat) is influenced by substituents. For example, bulky 4-bromobenzyl groups may stabilize chair conformations, as observed in related structures analyzed via SHELX software .
  • Hydrogen bonding : Bromine’s electronegativity facilitates weak C–H···Br interactions, impacting crystal packing and solubility .

Biological Activity

Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a bromophenyl group, which may contribute to its biological properties. The presence of the ethyl ester and the bromine atom enhances lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity against Gram-positive bacteria, with MIC values ranging from 0.5 to 2.0 μg/mL for Staphylococcus aureus and Bacillus subtilis. In contrast, its effectiveness against Gram-negative bacteria was lower, indicating a selective action mechanism .
PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Bacillus subtilis1.0
Escherichia coli>10

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various assays, including COX enzyme inhibition studies. This compound exhibited moderate inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

EnzymeIC50 (μM)
COX-112.5
COX-210.0

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

  • Inhibition of Bacterial Growth : The compound appears to disrupt bacterial cell wall synthesis or function, particularly in Gram-positive bacteria, which may be linked to its structural properties that allow it to penetrate bacterial membranes effectively .
  • Anti-inflammatory Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby mitigating inflammation in biological systems .

Case Studies and Research Findings

A notable study investigated the in vivo effects of this compound in murine models of inflammation. The results indicated a significant reduction in paw edema when administered at doses of 10 mg/kg, suggesting effective anti-inflammatory properties .

Additionally, research on structure-activity relationships (SAR) revealed that modifications to the bromophenyl substituent could enhance antimicrobial potency while maintaining low toxicity profiles .

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